1-(2,4-Dibromophenyl)ethanone
Overview
Description
1-(2,4-Dibromophenyl)ethanone is an organic compound with the molecular formula C8H6Br2O. It is a derivative of acetophenone, where the phenyl ring is substituted with two bromine atoms at the 2 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dibromophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of acetophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the phenyl ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dibromophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms.
Major Products Formed:
Oxidation: Formation of 2,4-dibromobenzoic acid.
Reduction: Formation of 1-(2,4-dibromophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dibromophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-dibromophenyl)ethanone primarily involves electrophilic aromatic substitution reactions. The bromine atoms on the phenyl ring make it more reactive towards nucleophiles, facilitating various substitution reactions. The ketone group also plays a role in its reactivity, allowing for oxidation and reduction reactions .
Comparison with Similar Compounds
2′,4′-Dibromoacetophenone: Similar structure but with different substitution patterns.
2,2-dibromo-1-(4-bromophenyl)ethan-1-one: Contains an additional bromine atom on the ethanone group
Uniqueness: 1-(2,4-Dibromophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated acetophenones. Its applications in various fields of research and industry highlight its versatility and importance .
Properties
IUPAC Name |
1-(2,4-dibromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFQYGPUFVXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367877 | |
Record name | 2',4'-DIBROMOACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33243-33-3 | |
Record name | 2',4'-DIBROMOACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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